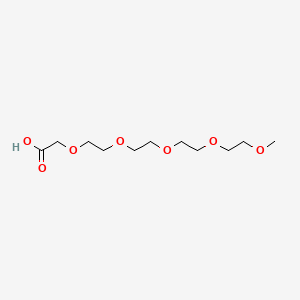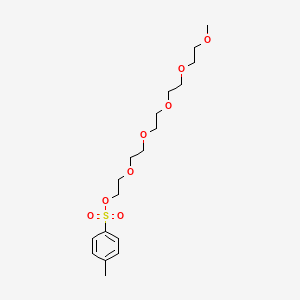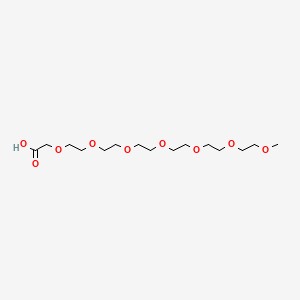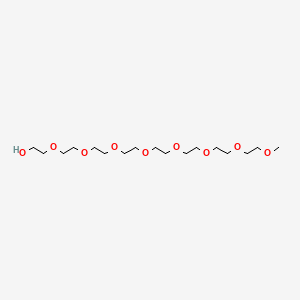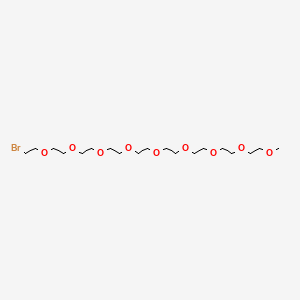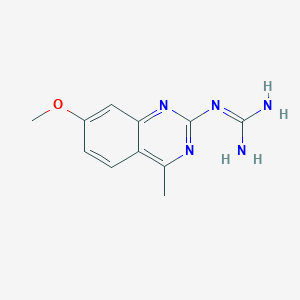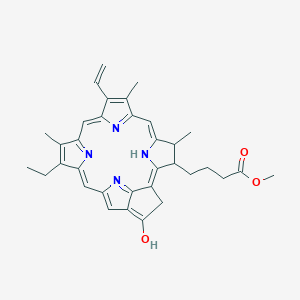
Muscarine
概要
説明
Muscarine is a naturally occurring alkaloid found in certain mushrooms, particularly in species such as Inocybe and Clitocybe. It was first isolated from the mushroom Amanita muscaria by German chemists Oswald Schmiedeberg and Richard Koppe in 1869 . This compound is known for its ability to mimic the neurotransmitter acetylcholine, thereby affecting the parasympathetic nervous system .
科学的研究の応用
Muscarine has several scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationships of muscarinic agonists.
Biology: Employed in research to understand the role of muscarinic receptors in various physiological processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as glaucoma and Alzheimer’s disease.
Industry: Utilized in the development of new pharmaceuticals targeting muscarinic receptors.
作用機序
Muscarine exerts its effects by binding to and activating muscarinic acetylcholine receptors, which are G protein-coupled receptors found in various tissues throughout the body. This activation leads to a cascade of intracellular events, including the release of secondary messengers such as calcium ions, which ultimately result in physiological responses such as smooth muscle contraction, glandular secretion, and modulation of heart rate .
Safety and Hazards
Muscarine is a toxin found in certain mushrooms and can lead to severe poisoning . Symptoms of this compound poisoning include profuse sweating, excessive secretion of saliva, visual disturbances, nausea, vomiting, abdominal cramps, watery diarrhoea, headache, and spasm of the airways . It is fatal if swallowed, in contact with skin or if inhaled .
将来の方向性
There’s ongoing interest in muscarine for targeting specific receptor subtypes in therapy development . Understanding this compound’s properties, species, and proteins not only enriches our knowledge of natural poisons but also highlights the intricate balance between neurotoxicity and therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of muscarine involves several steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization and subsequent functional group transformations .
Industrial Production Methods: Industrial production of this compound is not common due to its natural abundance in certain mushrooms. when required, it can be synthesized using the aforementioned synthetic routes under controlled conditions to ensure purity and yield .
化学反応の分析
Types of Reactions: Muscarine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of this compound can lead to the formation of reduced analogs with different pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various carboxylic acids, while reduction can produce alcohols or amines .
類似化合物との比較
Muscarine is often compared with other cholinergic compounds, such as:
Acetylcholine: The natural neurotransmitter that this compound mimics.
Pilocarpine: Another muscarinic agonist used in the treatment of glaucoma.
Bethanechol: A synthetic muscarinic agonist used to treat urinary retention
Uniqueness: this compound’s uniqueness lies in its natural occurrence and its ability to selectively activate muscarinic receptors without affecting nicotinic receptors, which are another class of acetylcholine receptors .
特性
IUPAC Name |
(4-hydroxy-5-methyloxolan-2-yl)methyl-trimethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO2/c1-7-9(11)5-8(12-7)6-10(2,3)4/h7-9,11H,5-6H2,1-4H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOFGTXDASPNLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(O1)C[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20NO2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101018055 | |
| Record name | 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101018055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7619-12-7, 300-54-9 | |
| Record name | 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101018055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,4R,5S)-Muscarine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029936 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




